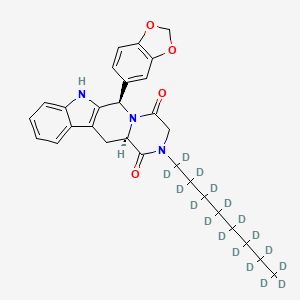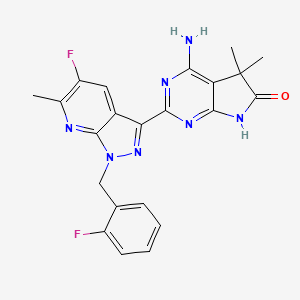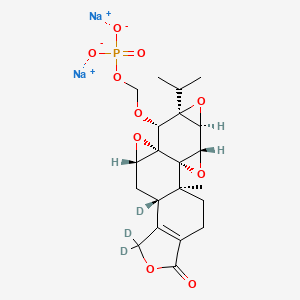
2-Chlorobutanoic acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobutanoic acid-d6 is a deuterium-labeled analog of 2-Chlorobutanoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobutanoic acid-d6 can be synthesized through several methods, including:
Oxidation of 2-Chlorobutanol-d6: This method involves the oxidation of 2-Chlorobutanol-d6 using oxidizing agents such as potassium permanganate or Jones reagent (chromium trioxide and sulfuric acid).
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide, followed by acid hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobutanoic acid-d6 undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form butanoic acid derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Decarboxylation: Under certain conditions, the carboxyl group can be removed, forming a hydrocarbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, Jones reagent.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
Butanoic Acid Derivatives: Formed through nucleophilic substitution.
Alcohols: Formed through reduction of the carboxylic acid group.
Hydrocarbons: Formed through decarboxylation.
Scientific Research Applications
2-Chlorobutanoic acid-d6 is widely used in scientific research, particularly in:
Drug Development: As a tracer for quantitation during the drug development process.
Metabolic Studies: To study metabolic pathways and the effects of deuterium substitution on metabolism.
Isotope Labeling: Used in various labeling studies to track the movement and transformation of molecules in biological systems.
Mechanism of Action
The mechanism of action of 2-Chlorobutanoic acid-d6 involves its incorporation into molecules as a deuterium-labeled analog. This can affect the pharmacokinetic and metabolic profiles of drugs by altering their stability, solubility, and interaction with biological targets . The deuterium substitution can slow down metabolic reactions, providing more stable and longer-lasting effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobutanoic acid: The non-deuterated analog of 2-Chlorobutanoic acid-d6.
3-Chlorobutanoic acid: A similar compound with the chlorine atom at a different position.
4-Chlorobutanoic acid: Another analog with the chlorine atom at the fourth position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and altered metabolic profiles . This makes it particularly valuable in drug development and metabolic studies.
Properties
Molecular Formula |
C4H7ClO2 |
|---|---|
Molecular Weight |
128.59 g/mol |
IUPAC Name |
2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |
InChI Key |
RVBUZBPJAGZHSQ-LIDOUZCJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)Cl |
Canonical SMILES |
CCC(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)











![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)

